molecular formula C21H21N3O4 B11067083 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11067083
M. Wt: 379.4 g/mol
InChI Key: LXGVPJKWCGQAIY-UHFFFAOYSA-N
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Description

3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a piperazine ring, a pyrrole ring, and phenyl groups with hydroxyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the piperazine or pyrrole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl rings or the piperazine ring .

Scientific Research Applications

3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrrole-containing molecules, such as:

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)pyrrole
  • 3-(2-Hydroxyphenyl)piperazine

Uniqueness

What sets 3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C21H21N3O4/c1-28-16-8-6-15(7-9-16)24-20(26)14-18(21(24)27)23-12-10-22(11-13-23)17-4-2-3-5-19(17)25/h2-9,14,25H,10-13H2,1H3

InChI Key

LXGVPJKWCGQAIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=CC=C4O

Origin of Product

United States

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